Methyl 6-(2-methoxy-2-oxoethyl)nicotinate
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Overview
Description
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is an organic compound with the molecular formula C10H11NO4. It is a derivative of nicotinic acid and is known for its unique chemical structure, which includes a methoxy group and an oxoethyl group attached to the nicotinate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate can be synthesized through various synthetic routes.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of nicotinic acid, such as hydroxylated and carboxylated compounds .
Scientific Research Applications
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to modulate certain enzymatic activities and receptor functions, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl nicotinate
- Ethyl nicotinate
- Propyl nicotinate
Comparison
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is unique due to the presence of both methoxy and oxoethyl groups, which confer distinct chemical and biological properties compared to other nicotinate derivatives.
Biological Activity
Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is a compound derived from nicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H13NO4. Its structure includes a methoxy group and an oxoethyl substituent, which are believed to contribute to its unique biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity and pharmacological potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, blocking their activity. This inhibition can affect metabolic pathways related to inflammation and oxidative stress.
- Receptor Modulation : It is hypothesized that the compound interacts with cellular receptors, potentially modulating signal transduction pathways involved in various physiological responses.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties. This is significant because antioxidants play a crucial role in protecting cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies suggest that the compound may possess anti-inflammatory effects. By inhibiting specific enzymes involved in the inflammatory process, it could help reduce inflammation in various conditions. This property makes it a candidate for further investigation in therapeutic applications targeting inflammatory diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- In vitro Studies : Laboratory experiments have demonstrated that the compound can inhibit the activity of certain enzymes linked to inflammatory pathways. For instance, it showed significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
- In vivo Studies : Animal models have been used to assess the compound's efficacy in reducing inflammation and oxidative stress. Results indicated a marked reduction in inflammatory markers following treatment with this compound compared to control groups.
- Comparative Studies : When compared to similar compounds like Methyl nicotinate and Ethyl nicotinate, this compound exhibited enhanced biological activity due to its unique structural features that confer distinct chemical reactivity.
Data Tables
Activity | This compound | Methyl Nicotinate | Ethyl Nicotinate |
---|---|---|---|
Antioxidant Activity | Moderate | Low | Low |
Anti-inflammatory | High | Moderate | Low |
Enzyme Inhibition | Significant | Minimal | Minimal |
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)5-8-4-3-7(6-11-8)10(13)15-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
LVCNFVWYRLQKKX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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